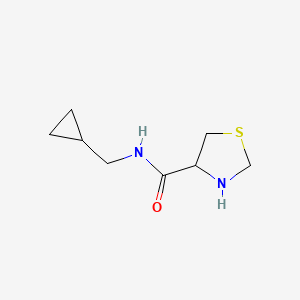

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide is a compound that belongs to the class of thiazolidines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of cyclopropylmethylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidine-4-carboxamides.

Scientific Research Applications

While the specific compound "N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide" is not directly mentioned in the provided search results, the search results do provide information on related compounds and their applications. The search results discuss thiazolidine derivatives, N-cyclopropylmethylmorphinans, and MST1 kinase inhibitors, which are relevant to the query.

Thiazolidine Derivatives

Thiazolidine derivatives, particularly those substituted at positions 2 and 4, are of interest for their biological activities . Research focuses on designing, synthesizing, and studying the biological activities of these derivatives, including their potential for tyrosinase inhibition . The structural similarity of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives with tyrosine, DOPA, and N-phenylthiourea motivates the study of their tyrosinase inhibitory potential .

N-Cyclopropylmethylmorphinans

Studies have investigated the effect of combining 6-amino acid and 14-phenylpropoxy substitutions in N-methyl- and N-cycloproplymethylmorphinans on biological activities . These compounds display high affinity to opioid receptors, with replacement of the 14-methoxy group by a phenylpropoxy group enhancing affinity to all three opioid receptor types .

MST1 Kinase Inhibitors

MST1 inhibitors have a role in the repair of liver damage and the treatment of hepatitis, in addition to diabetes . The invention relates to a compound that can be used to inhibit MST1 kinase . The invention encompasses a method and use for the treatment or prevention of inflammatory or autoimmune diseases by using the compound or pharmaceutical composition of the invention . The MST1 inhibitor contemplated in the invention plays an important impair role in the acute liver injury repair model . The inhibitor of the invention has a certain inhibitory effect on the apoptosis of pancreatic ⁇ -cells mediated by MST1 related signaling pathways and has a certain activatory effect on the transcription factor PDX1 related to insulin secretion, indicating that the MST1 inhibitor also has a certain therapeutic effect in diabetes .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- N-allyl-1,3-thiazolidine-4-carboxamide

- N-methyl-1,3-thiazolidine-4-carboxamide

- N-ethyl-1,3-thiazolidine-4-carboxamide

Uniqueness

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide, a compound characterized by its thiazolidine ring structure, has garnered attention in recent years for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a synthetic compound with a molecular formula of C10H14N2OS and a molecular weight of approximately 218.29 g/mol. The compound features a cyclopropyl group and a thiazolidine ring, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate various metabolic pathways and interact with enzymes involved in inflammation and energy metabolism .

Key Mechanisms:

- Enzyme Inhibition : The thiazolidine ring can interact with nucleophilic sites on proteins, influencing their activity. For example, it has been shown to react with glutathione and activate the TRPA1 channel, which is implicated in pain and inflammation responses .

- Anti-inflammatory Effects : Studies suggest that this compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo models.

- Metabolic Regulation : It may influence metabolic pathways relevant to conditions like diabetes and obesity, suggesting potential applications in metabolic disorder treatments .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in mouse models. Results demonstrated significant reductions in inflammatory markers following treatment with the compound. The study highlighted the potential of this thiazolidine derivative as a therapeutic agent for inflammatory diseases.

Study 2: Interaction with TRPA1 Channels

Research examining the interaction between this compound and TRPA1 channels revealed that the compound activates these channels through chemical reactivity with cysteine residues. This activation was linked to pain response modulation, indicating potential applications in pain management therapies .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H14N2OS | Cyclopropyl substitution; thiazolidine ring | Anti-inflammatory; antimicrobial |

| N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide | C10H15N2OS | Propyl group may influence pharmacokinetics | Limited studies on biological activity |

| 2-(1-aminoethyl)-N-cyclopropyl-N-methyl-1,3-thiazole-4-carboxamide | C11H16N3OS | Contains an amino group enhancing activity | Potentially higher biological activity |

Properties

Molecular Formula |

C8H14N2OS |

|---|---|

Molecular Weight |

186.28 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C8H14N2OS/c11-8(7-4-12-5-10-7)9-3-6-1-2-6/h6-7,10H,1-5H2,(H,9,11) |

InChI Key |

SGGSCDOUTLTJJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)C2CSCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.